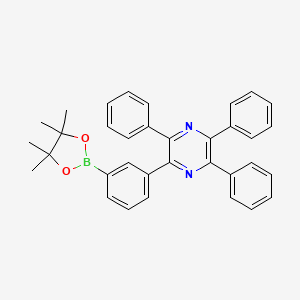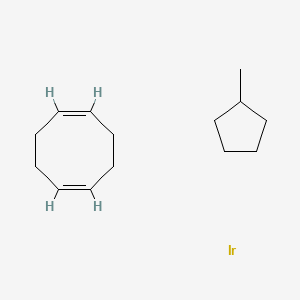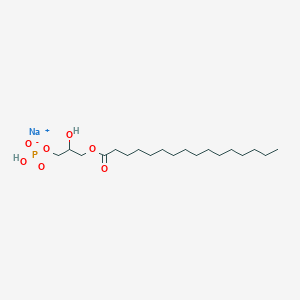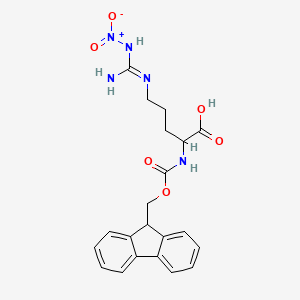![molecular formula C12H14BrCl2N3O2 B13399720 ethyl 2-(4,5-dichloro-1a,3-dihydro-1H-diazirino[1,3-a]quinazolin-2-yl)acetate;hydrobromide](/img/structure/B13399720.png)
ethyl 2-(4,5-dichloro-1a,3-dihydro-1H-diazirino[1,3-a]quinazolin-2-yl)acetate;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(4,5-dichloro-1a,3-dihydro-1H-diazirino[1,3-a]quinazolin-2-yl)acetate;hydrobromide is a complex organic compound that belongs to the class of diazirinoquinazoline derivatives This compound is characterized by its unique structure, which includes a diazirine ring fused to a quinazoline moiety, and is further functionalized with ethyl acetate and hydrobromide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4,5-dichloro-1a,3-dihydro-1H-diazirino[1,3-a]quinazolin-2-yl)acetate;hydrobromide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the diazirine ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, often involving the use of strong bases or acids.
Introduction of the quinazoline moiety: This step may involve the condensation of the diazirine intermediate with a quinazoline precursor, followed by chlorination to introduce the chlorine atoms.
Esterification: The ethyl acetate group is introduced through esterification reactions, typically using ethanol and acetic acid under acidic conditions.
Formation of the hydrobromide salt: The final step involves the reaction of the compound with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4,5-dichloro-1a,3-dihydro-1H-diazirino[1,3-a]quinazolin-2-yl)acetate;hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced diazirine derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3), thiols (R-SH)
Major Products Formed
Oxidation: Quinazoline N-oxides
Reduction: Reduced diazirine derivatives
Substitution: Azido or thiol-substituted derivatives
Scientific Research Applications
Ethyl 2-(4,5-dichloro-1a,3-dihydro-1H-diazirino[1,3-a]quinazolin-2-yl)acetate;hydrobromide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a photoaffinity label, which can be used to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(4,5-dichloro-1a,3-dihydro-1H-diazirino[1,3-a]quinazolin-2-yl)acetate;hydrobromide involves its ability to form covalent bonds with target molecules upon activation. The diazirine ring can be activated by UV light, leading to the formation of a highly reactive carbene intermediate. This intermediate can then react with nearby molecules, forming covalent bonds and allowing for the study of molecular interactions and pathways.
Comparison with Similar Compounds
Ethyl 2-(4,5-dichloro-1a,3-dihydro-1H-diazirino[1,3-a]quinazolin-2-yl)acetate;hydrobromide can be compared with other diazirine and quinazoline derivatives, such as:
Diazirine derivatives: These compounds share the diazirine ring structure and are often used as photoaffinity labels.
Quinazoline derivatives: These compounds share the quinazoline moiety and are known for their diverse biological activities, including anticancer and antimicrobial properties.
Uniqueness
The uniqueness of this compound lies in its combined diazirine and quinazoline structures, which confer both reactivity and biological activity. This dual functionality makes it a valuable compound for various scientific and industrial applications.
List of Similar Compounds
- 3-(2-diazirinyl)quinazoline
- 4,5-dichloroquinazoline
- Ethyl 2-diazirinylacetate
Properties
Molecular Formula |
C12H14BrCl2N3O2 |
|---|---|
Molecular Weight |
383.07 g/mol |
IUPAC Name |
ethyl 2-(4,5-dichloro-1a,3-dihydro-1H-diazirino[1,3-a]quinazolin-2-yl)acetate;hydrobromide |
InChI |
InChI=1S/C12H13Cl2N3O2.BrH/c1-2-19-10(18)6-16-5-7-9(17-12(16)15-17)4-3-8(13)11(7)14;/h3-4,12,15H,2,5-6H2,1H3;1H |
InChI Key |
NLXZGULPVVWVRP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1CC2=C(C=CC(=C2Cl)Cl)N3C1N3.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(3-Nitrophenyl)-5-piperazin-1-ylmethyl-imidazo-[2,1-b]thiazole](/img/structure/B13399640.png)

![1-{1-[(Benzyloxy)carbonyl]piperidin-4-yl}pyrrolidine-2-carboxylic acid](/img/structure/B13399647.png)
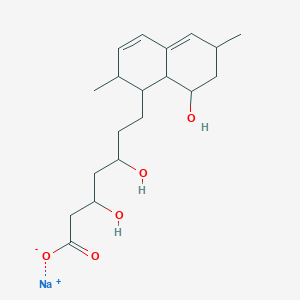
![3-(1-Imidazo[1,2-a]pyridin-6-ylethyl)-5-(1-methylpyrazol-4-yl)triazolo[4,5-b]pyrazine](/img/structure/B13399663.png)
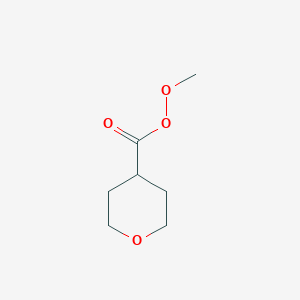

![[1-(3-Fluorophenyl)pyrrolidin-3-yl] 4-methylbenzenesulfonate](/img/structure/B13399684.png)
![N-[1-[7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxopurin-8-yl]piperidin-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B13399690.png)
![2-[5-[1-[6-(3-Azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate](/img/structure/B13399695.png)
